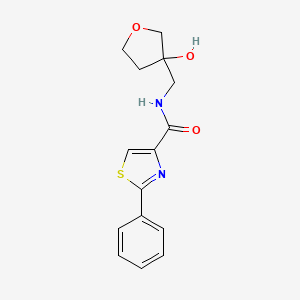
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylthiazole-4-carboxamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a phenylthiazole moiety and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydrofuran ring would introduce some rigidity into the molecule, while the phenylthiazole and carboxamide groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group on the tetrahydrofuran ring could potentially be deprotonated to form an alkoxide, which could then participate in nucleophilic substitution or elimination reactions . The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxamide group and the hydroxy group on the tetrahydrofuran ring could potentially make the compound somewhat soluble in polar solvents .Scientific Research Applications
Antiviral Applications
Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral properties . They have been used in the development of antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that our compound, which shares a similar structure, could potentially be used in the development of anti-inflammatory drugs.
Anticancer Applications
Thiazole derivatives, which are part of the compound’s structure, have been found to have antitumor and cytotoxic activities . This suggests potential applications in the development of anticancer drugs .
Antimicrobial Applications
Both indole and thiazole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the development of antimicrobial drugs.
Neuroprotective Applications
Thiazole derivatives have been found to possess neuroprotective properties . This suggests that our compound could potentially be used in the development of neuroprotective drugs.
Drug Development for Cognitive Impairment
The compound has been used in the synthesis of BIIB104, a first-in-class AMPA receptor potentiator developed for cognitive impairment associated with schizophrenia . This suggests potential applications in the development of drugs for cognitive disorders.
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole compounds are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(16-9-15(19)6-7-20-10-15)12-8-21-14(17-12)11-4-2-1-3-5-11/h1-5,8,19H,6-7,9-10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVNRAOFBXLZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylthiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-chlorobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2393918.png)
![3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393919.png)
![3-(cyclopentanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393922.png)
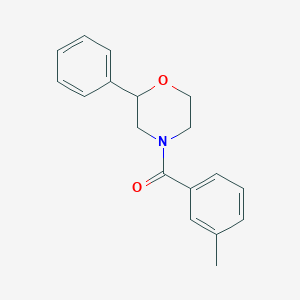
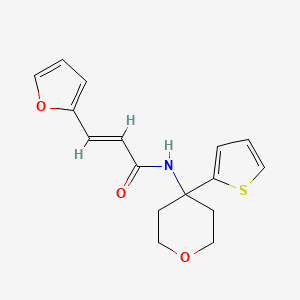

![1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2393927.png)
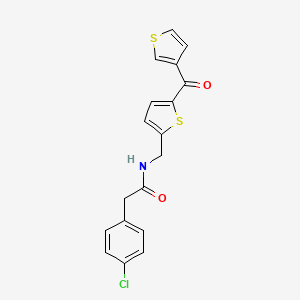
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate](/img/structure/B2393929.png)
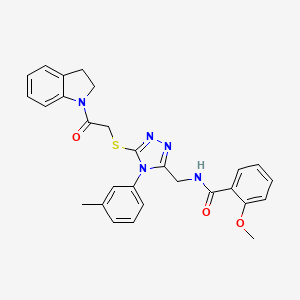
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)
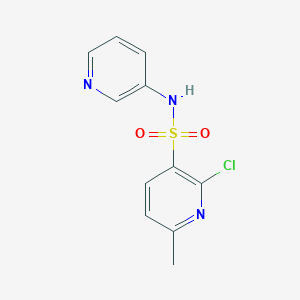

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)